molecular formula C21H27NO2 B15005836 1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15005836
M. Wt: 325.4 g/mol
InChI Key: XCIQZOZFZZVHLG-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that combines a tetrahydroisoquinoline core with a dimethylphenyl group and two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydro derivatives.

Scientific Research Applications

1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroquinoline

Uniqueness

1-(2,4-Dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C21H27NO2/c1-5-23-19-12-16-9-10-22-21(18(16)13-20(19)24-6-2)17-8-7-14(3)11-15(17)4/h7-8,11-13,21-22H,5-6,9-10H2,1-4H3

InChI Key

XCIQZOZFZZVHLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=C(C=C3)C)C)OCC

Origin of Product

United States

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